2-Methoxy-5-(4-methoxyphenyl)pyridine physical and chemical properties
2-Methoxy-5-(4-methoxyphenyl)pyridine physical and chemical properties
Introduction
2-Methoxy-5-(4-methoxyphenyl)pyridine is a biaryl compound featuring a pyridine ring linked to a methoxy-substituted phenyl group. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The pyridine core, a common scaffold in numerous pharmaceuticals, imparts specific electronic and solubility characteristics, while the biaryl system allows for a three-dimensional arrangement that can facilitate targeted interactions with biological macromolecules. This guide provides a comprehensive overview of the known physical and chemical properties, a detailed synthesis protocol, and an exploration of the potential applications of this compound for professionals in drug development and scientific research.
Physicochemical Properties
A thorough characterization of a compound's physical and chemical properties is fundamental for its application in research and development. While comprehensive experimental data for 2-Methoxy-5-(4-methoxyphenyl)pyridine is not extensively published, the following table summarizes its key identifiers and available data.
| Property | Value | Source |
| IUPAC Name | 2-Methoxy-5-(4-methoxyphenyl)pyridine | N/A |
| CAS Number | 667420-21-5 | [1] |
| Molecular Formula | C₁₃H₁₃NO₂ | N/A |
| Molecular Weight | 215.25 g/mol | |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Melting Point | Not explicitly reported. Related compounds such as 2-(p-Methoxyphenyl)pyridine have a melting point of 43-45 °C, while 5-(4-methoxy-phenyl)-pyridin-2-yl amine has a melting point of 169-171 °C. | [2] |
| Boiling Point | Not explicitly reported. | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Inferred from structural analysis |
Spectral Data:
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NMR, HPLC, LC-MS, and UPLC data for 2-Methoxy-5-(4-methoxyphenyl)pyridine are available from suppliers such as BLDpharm, which can be crucial for identity confirmation and purity assessment.[1]
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¹H and ¹³C NMR are powerful tools for the structural elucidation of this molecule. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as singlets for the two methoxy groups. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule.
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FT-IR Spectroscopy can be used to identify the functional groups present. Characteristic vibrational bands for C-O stretching of the methoxy groups, C=N and C=C stretching of the aromatic rings, and C-H stretching and bending would be expected.
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Mass Spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]+ expected at m/z 215.25.
Synthesis and Methodologies
The formation of the C-C bond between the pyridine and phenyl rings is the key step in the synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for this transformation, known for its tolerance of a wide range of functional groups.[3]
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
This synthetic approach involves the palladium-catalyzed reaction of a halo-pyridine derivative with a phenylboronic acid derivative.
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
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5-Bromo-2-methoxypyridine
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4-Methoxyphenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask, combine 5-bromo-2-methoxypyridine (1.0 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
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Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., a 4:1:1 ratio).
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Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equivalents) to the reaction mixture.
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Reaction: Heat the mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-Methoxy-5-(4-methoxyphenyl)pyridine.
Causality in Experimental Choices:
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Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would render it inactive. Therefore, maintaining an inert atmosphere is critical for the success of the reaction.
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Base: The base (potassium carbonate) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.
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Solvent System: The mixed solvent system ensures the solubility of both the organic reactants and the inorganic base, facilitating the reaction. Water also plays a role in the activation of the boronic acid.
Reactivity and Potential Applications
Chemical Reactivity
The 2-Methoxy-5-(4-methoxyphenyl)pyridine molecule possesses several reactive sites that can be exploited for further chemical transformations:
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Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.
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Methoxy Groups: The methoxy groups are relatively stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding phenols.
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Aromatic Rings: Both the pyridine and phenyl rings can participate in further cross-coupling reactions or other functionalization chemistries.
Caption: Key reactive sites on the 2-Methoxy-5-(4-methoxyphenyl)pyridine molecule.
Potential Applications in Drug Discovery
Biaryl pyridine scaffolds are prevalent in a wide range of biologically active molecules. While specific studies on 2-Methoxy-5-(4-methoxyphenyl)pyridine are not abundant in the public domain, its structural features suggest potential for investigation in several therapeutic areas:
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Oncology: Many kinase inhibitors and other anti-cancer agents incorporate biaryl structures to effectively bind to the active sites of target proteins. The specific substitution pattern of this compound could be explored for its potential as an anticancer agent.[4]
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Neuroscience: Compounds containing pyridine and methoxyphenyl groups have been investigated for their activity on central nervous system targets. This molecule could serve as a scaffold for the development of novel agents for neurological disorders.[5]
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Inflammation: Anti-inflammatory drugs often feature aromatic and heterocyclic cores. The anti-inflammatory potential of this compound and its derivatives could be a subject of future research.
The synthesis of a library of analogs based on this core structure, followed by biological screening, would be a logical next step to explore its therapeutic potential.
Conclusion
2-Methoxy-5-(4-methoxyphenyl)pyridine is a compound with significant potential for further research and development, particularly in the field of medicinal chemistry. While a complete experimental dataset of its physical properties is yet to be consolidated in the literature, its synthesis is readily achievable through established and reliable methods such as the Suzuki-Miyaura cross-coupling. The structural motifs present in this molecule are frequently found in bioactive compounds, suggesting that it is a promising starting point for the design and synthesis of novel therapeutic agents. This guide provides the foundational knowledge for researchers to confidently work with and explore the potential of this intriguing molecule.
References
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